10,11-Dimethoxy-alpha-yohimbine Exhibits >14,000-Fold α2/α1 Selectivity Ratio, a Quantitative Differentiation from Yohimbine's 30- to 1,000-Fold Selectivity
In radioligand binding assays using rat cerebral cortical membranes, 10,11-Dimethoxy-alpha-yohimbine displayed a Ki of 0.355 nM at α2-adrenergic receptors (measured by [3H]yohimbine displacement) versus a Ki of 5,130 nM at α1-adrenergic receptors (measured by [3H]prazosin displacement), yielding a calculated α2/α1 selectivity ratio of approximately 14,450-fold [1]. This selectivity ratio substantially exceeds literature-reported values for yohimbine, which range from approximately 30-fold in anesthetized dog functional assays to roughly 1,000-fold in certain binding studies [2][3].
| Evidence Dimension | α2-Adrenoceptor versus α1-Adrenoceptor binding selectivity ratio |
|---|---|
| Target Compound Data | Ki(α2) = 0.355 nM; Ki(α1) = 5,130 nM; Selectivity ratio = 14,450 |
| Comparator Or Baseline | Yohimbine: α2/α1 selectivity ratio = ~30 (in vivo anesthetized dog) to ~1,000 (binding studies) |
| Quantified Difference | 14,450-fold vs. 30- to 1,000-fold for yohimbine |
| Conditions | Rat cerebral cortical membrane radioligand binding; [3H]yohimbine displacement for α2; [3H]prazosin displacement for α1 |
Why This Matters
For researchers requiring α2-selective pharmacological tools with minimal α1 interference, the 14,450-fold selectivity ratio of 10,11-Dimethoxy-alpha-yohimbine provides a substantially cleaner experimental signal than yohimbine.
- [1] BindingDB. BDBM50228318 (CHEMBL279807). Affinity data for 10,11-Dimethoxy-alpha-yohimbine at alpha-1 and alpha-2 adrenergic receptors. View Source
- [2] Shepperson NB, Duval N, Massingham R, Langer SZ. Pre- and postsynaptic alpha adrenoceptor selectivity studies with yohimbine and its two diastereoisomers rauwolscine and corynanthine in the anesthetized dog. J Pharmacol Exp Ther. 1981;219(2):540-546. View Source
- [3] Liu HB, Peng Y, Huang LQ, Xu J, Xiao PG. Mechanism of Selective Inhibition of Yohimbine and Its Derivatives in Adrenoceptor α2 Subtypes. J Chem. 2013;2013:783058. Table 2. View Source
